1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a spirocyclic compound that features a unique structural motif combining isobenzofuran and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with amino derivatives, followed by oxidative cleavage of the resulting vicinal diols. This reaction is often carried out in acetic acid at room temperature, yielding various spiro-isobenzofuran derivatives .
Industrial Production Methods: While specific industrial production methods for 1’-pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and fluorescence.
Mechanism of Action
The mechanism by which 1’-pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Spiro[isobenzofuran-1,3’-piperidin]-3-one: Lacks the pivaloyl group but shares the core spirocyclic structure.
Spiro[cyclohexane-1,1’-isobenzofuran]-2,5-dien-4-one: Another spirocyclic compound with a different ring system.
Uniqueness: 1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the presence of the pivaloyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in certain applications compared to similar compounds.
Properties
IUPAC Name |
1'-(2,2-dimethylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2,3)15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNJNMDGGSIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.